molecular formula C15H18N6O3 B11257112 N-(4-methoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

N-(4-methoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B11257112
M. Wt: 330.34 g/mol
InChI Key: LFFFYBMNDYWVLM-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with nitro-substituted pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve elevated temperatures and pressures to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino-substituted pyrimidine derivative .

Scientific Research Applications

N4-(4-METHOXYPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-METHOXYPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and pyrrolidine groups enhances its potential as a therapeutic agent by providing multiple sites for interaction with biological targets .

Properties

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O3/c1-24-11-6-4-10(5-7-11)17-14-12(21(22)23)13(16)18-15(19-14)20-8-2-3-9-20/h4-7H,2-3,8-9H2,1H3,(H3,16,17,18,19)

InChI Key

LFFFYBMNDYWVLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3

Origin of Product

United States

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